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Compound of Interest

Compound Name: 2,6-Bis(p-tolyl)pyridine

Cat. No.: B084966

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
available for 2,6-Bis(p-tolyl)pyridine, a heterocyclic compound of interest in various fields of
chemical and pharmaceutical research. This document is intended to serve as a core reference
for researchers, scientists, and drug development professionals, offering detailed spectroscopic
information, experimental methodologies, and a structured presentation of data to facilitate its
use in further research and development.

Chemical Structure and Properties

IUPAC Name: 2,6-bis(4-methylphenyl)pyridine Molecular Formula: Ci1oH17N Molecular Weight:
259.35 g/mol [1] CAS Number: 14435-88-2[2] Melting Point: 87.0-88.5 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,6-Bis(p-tolyl)pyridine,
presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The *H and 13C NMR data for 2,6-Bis(p-tolyl)pyridine are presented below.

Table 1: *H NMR Spectroscopic Data of 2,6-Bis(p-tolyl)pyridine
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Table 2: 13C NMR Spectroscopic Data of 2,6-Bis(p-tolyl)pyridine

Chemical Shift (6, ppm)

Assignment

155.7 C (quaternary, attached to N)

137.8 C (quaternary, attached to methyl)
136.3 C (aromatic, para to N in pyridine)
135.8 C (quaternary, attached to pyridine)
128.4 C-H (aromatic, meta to pyridine)
125.8 C-H (aromatic, ortho to pyridine)
117.0 C-H (aromatic, meta to N in pyridine)
20.3 C (methyl, -CHs3)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data of 2,6-Bis(p-tolyl)pyridine

Technique m/z Interpretation

El 259.15 [M]*

Predicted mass spectrometry data for various adducts are also available, including [M+H]* at
m/z 260.14338 and [M+Na]* at m/z 282.12532.[3]

Infrared (IR) Spectroscopy

While specific experimental IR data for 2,6-Bis(p-tolyl)pyridine is not readily available in the
searched literature, the expected characteristic absorption bands can be inferred from the
spectra of related pyridine and p-tolyl-substituted aromatic compounds.

Table 4: Expected Infrared Absorption Bands for 2,6-Bis(p-tolyl)pyridine

Wavenumber (cm~12) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic
3000-2850 C-H stretch Methyl (-CHs)

Aromatic rings and Pyridine
~1600, ~1580, ~1470, ~1450 C=C and C=N stretch )
ring

1,4-disubstituted benzene (p-

~820 C-H out-of-plane bend
tolyl)

These expected values are based on the typical IR absorption regions for the functional groups
present in the molecule. For instance, the IR spectrum of 2,6-bis(tosyloxymethyl)pyridine
shows aromatic C=C stretching around 1596 cm~! and CHs stretching at 2958 cm~1.[4]
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Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for 2,6-Bis(p-tolyl)pyridine is not explicitly detailed in the
searched results. However, substituted pyridines typically exhibit absorption maxima in the UV
region. The UV-Vis spectrum of pyridine itself shows absorption maxima at approximately 254
nm, with other peaks at 250 and 262 nm, which are attributed to Tt-1t* and n-1t* electronic
transitions.[1] The extended conjugation in 2,6-Bis(p-tolyl)pyridine, due to the tolyl
substituents, would be expected to shift these absorption maxima to longer wavelengths (a
bathochromic shift). For example, a related furopyridine derivative shows absorption bands in
the range of 250 to 390 nm.[5]

Experimental Protocols

The following section outlines a general methodology for the spectroscopic analysis of 2,6-
Bis(p-tolyl)pyridine, based on standard laboratory practices for the characterization of organic
compounds.

General Synthesis and Purification

A typical synthesis of 2,6-diarylpyridines can be achieved through various organic coupling
reactions. Following synthesis, the crude product is typically purified by column
chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane
and ethyl acetate). The purity of the final compound is then assessed by thin-layer
chromatography.

NMR Spectroscopy

1H and 3C NMR spectra are recorded on a spectrometer operating at a frequency of, for
example, 400 or 500 MHz for *H and 100 or 125 MHz for 3C. The sample is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), with tetramethylsilane (TMS) used as an
internal standard (& = 0.00 ppm). Chemical shifts are reported in parts per million (ppm), and
coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)
or electrospray ionization (ESI) source. The sample is introduced, and the resulting mass-to-
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charge ratios of the molecular ion and any fragment ions are recorded.

Infrared Spectroscopy

FTIR spectra are recorded on a Fourier-transform infrared spectrometer. The sample can be
prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is
typically recorded over a range of 4000 to 400 cm~1.

UV-Visible Spectroscopy

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. The sample is
dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a known
concentration. The absorbance is measured over a wavelength range, typically from 200 to 800
nm, using a quartz cuvette.

Visualizations

The following diagrams illustrate key workflows in the analysis of 2,6-Bis(p-tolyl)pyridine.

NMR Spectroscopy
(*H, =C)

Sample

Mass Spectrometry
(El, ESI)

Data Interpretation

Structure Elucidation .
& Confirmation Purity Assessment

Sample

. . Purification
Chemical Synthesis (e.g., Column Chromatography)

Sample

IR Spectroscopy

Sample

UV-Vis Spectroscopy

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b084966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of 2,6-Bis(p-
tolyl)pyridine.

This guide provides a foundational understanding of the spectroscopic characteristics of 2,6-
Bis(p-tolyl)pyridine. The compiled data and outlined protocols are intended to support and
streamline further research and applications involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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